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molecular formula C14H12O2 B1309450 4-(4-Methylphenoxy)benzaldehyde CAS No. 61343-83-7

4-(4-Methylphenoxy)benzaldehyde

Cat. No. B1309450
M. Wt: 212.24 g/mol
InChI Key: CKNIKWIWRIHFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06008237

Procedure details

A solution of 4-(4'-methylphenoxy)benzaldehyde (9.00 g, 41.63 mmol) in CHCl3 (75 mL) was treated with m-chloroperbenzoic acid (46-85%, 15.80 g, 52.00 mmol) and stirred for 3 h at room temperature. The reaction was washed with sat. aq. NaHSO3, sat. aq. NaHCO3, and water. The organic layer is concentrated and the residual oil taken up in MeOH (10 mL) containing a few drops of conc. HCL and stirred for 1 h at room temperature. The solvent is removed in vacuo and the resulting oil was chromatographed on silica gel (20% ethyl acetate/hexane) to afford 4-(4'-methylphenoxy)phenol.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]2[CH:14]=[CH:13][C:10](C=O)=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.ClC1C=CC=C(C(OO)=[O:25])C=1>C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]2[CH:14]=[CH:13][C:10]([OH:25])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
CC1=CC=C(OC2=CC=C(C=O)C=C2)C=C1
Name
Quantity
15.8 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction was washed with sat. aq. NaHSO3, sat. aq. NaHCO3, and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is concentrated
ADDITION
Type
ADDITION
Details
containing a few drops of conc. HCL
STIRRING
Type
STIRRING
Details
stirred for 1 h at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting oil was chromatographed on silica gel (20% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=CC=C(OC2=CC=C(C=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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